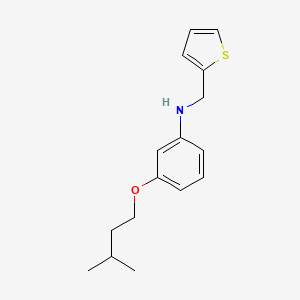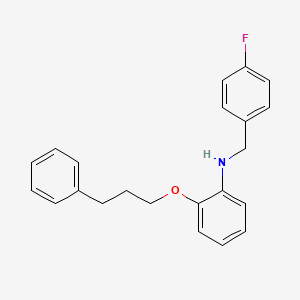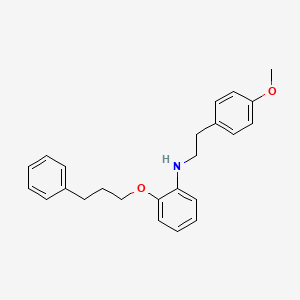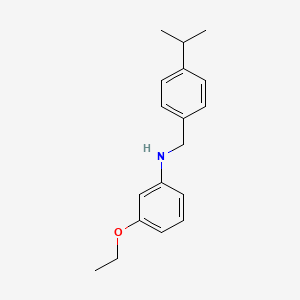![molecular formula C10H9N3O3 B1385709 Acide 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoïque CAS No. 933685-25-7](/img/structure/B1385709.png)
Acide 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoïque
Vue d'ensemble
Description
“3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a chemical compound with the molecular formula C10H9N3O3 . It’s an important heterocyclic nucleus having a wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives, like our compound, has been an interesting field for a long time . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years .Molecular Structure Analysis
The molecular structure of “3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid” consists of a 5-membered oxazole ring attached to a pyridine ring and a propanoic acid group .Chemical Reactions Analysis
Oxazole derivatives have been synthesized and screened for various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 468.6±51.0 °C and a predicted density of 1.360±0.06 g/cm3 . Its pKa is predicted to be 4.01±0.10 .Applications De Recherche Scientifique
Synthèse de polymères de coordination
L'acide 3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoïque peut être utilisé dans la synthèse de polymères de coordination. Des composés similaires ont été utilisés pour réagir avec des sels métalliques tels que AgNO3, Cu(NO3)2·6H2O et Zn(NO32·6H2O afin de former de nouveaux polymères de coordination .
Activité antifibrotique
Des composés ayant des structures similaires ont montré un potentiel dans l'activité antifibrotique, ce qui pourrait être exploré pour l'this compound également. Ils ont été testés contre la fibrose dans les cellules HSC-T6 et pourraient servir de comparaison pour le potentiel antifibrotique de ce composé .
Activités anti-inflammatoires et antimalariennes
Les analogues structurels du composé ont été criblés pour leurs activités anti-inflammatoires et antimalariennes. Cela suggère que l'this compound pourrait également être évalué pour de telles activités biologiques .
Mécanisme D'action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid in laboratory experiments is its small size, which makes it easy to synthesize and manipulate. It is also relatively stable and can be stored for long periods of time. The main limitation of 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is that it is not very soluble in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are a variety of potential future applications for 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid. It could be used to further study the mechanisms of metabolic pathways, to study the structure and function of proteins, and to develop new inhibitors of metabolic pathways. It could also be used to study the structure and function of enzymes and to develop new substrates for enzymes. Additionally, 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid could be used to study the effects of small molecules on gene expression and cell growth, differentiation, and apoptosis. Finally, 3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid could be used to develop new drugs and drug delivery systems.
Safety and Hazards
The compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c14-9(15)5-4-8-12-13-10(16-8)7-3-1-2-6-11-7/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSDZFKFFIUXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Chlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385630.png)
![4-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B1385631.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385635.png)






![N-[3-(Isopentyloxy)phenyl]-N-{2-[4-(tert-pentyl)-phenoxy]ethyl}amine](/img/structure/B1385646.png)


